molecular formula C9H9N3O B13072350 4-(4-Amino-1H-pyrazol-1-YL)phenol

4-(4-Amino-1H-pyrazol-1-YL)phenol

Cat. No.: B13072350
M. Wt: 175.19 g/mol
InChI Key: QRSGPPSTCSYXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-1H-pyrazol-1-YL)phenol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. This molecule features a hybrid architecture combining a phenol moiety with a 4-aminopyrazole heterocycle . Pyrazole derivatives are a significant scaffold in medicinal chemistry and have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects . The presence of both amino and phenolic hydroxyl groups on this structure provides multiple sites for hydrogen bonding and further chemical modification, making it a valuable building block for synthesizing more complex molecules . Research into similar pyrazole-based hybrids has shown promise in developing compounds with antioxidant activity , acting as scavengers of free radicals like DPPH, nitric oxide (NO), and superoxide radicals . Furthermore, such structures are often investigated as potential inhibitors of enzymes like 15-lipoxygenase (15-LOX), which is a target in inflammatory and neurodegenerative diseases . The compound is intended for research and development purposes only. Applications • Medicinal Chemistry : Serves as a key intermediate for the synthesis of novel bioactive molecules and heterocyclic hybrids . • Antioxidant Research : Pyrazole-phenol hybrids are studied for their potential to mitigate oxidative stress, a factor in numerous diseases . • Material Science : Used as a ligand in coordination chemistry and in the development of energetic materials due to its nitrogen-rich structure . Handling and Safety : This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)phenol

InChI

InChI=1S/C9H9N3O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h1-6,13H,10H2

InChI Key

QRSGPPSTCSYXEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Amino 1h Pyrazol 1 Yl Phenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the hydrogen environments within a molecule. For 4-(4-Amino-1H-pyrazol-1-YL)phenol, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

In a typical ¹H NMR spectrum of a related analog, 4-aminophenol (B1666318), the protons of the amino group (NH₂) appear as a singlet at approximately 4.38 ppm. rsc.org The aromatic protons on the benzene (B151609) ring exhibit signals between 6.42 and 6.50 ppm, often as doublets due to spin-spin coupling with adjacent protons. rsc.org The hydroxyl (OH) proton is observed as a singlet at around 8.37 ppm. rsc.org For the pyrazole (B372694) moiety in related structures, the pyrazole protons typically appear in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns provide a detailed map of the proton arrangement in the molecule.

Table 1: ¹H NMR Spectral Data for 4-Aminophenol (Analog of this compound)

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ 4.38 Singlet 2H
Aromatic-H 6.42-6.44 Doublet 2H
Aromatic-H 6.48-6.50 Doublet 2H
-OH 8.37 Singlet 1H

Data sourced from a study on aniline (B41778) analogues. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For an analog like 4-aminophenol, the ¹³C NMR spectrum shows signals for the aromatic carbons. rsc.org The carbon atom attached to the hydroxyl group typically resonates at a higher chemical shift compared to the other aromatic carbons. For instance, in a related compound, the carbon attached to the phenolic oxygen appears around 153.70 ppm. rsc.org The other aromatic carbons are observed at various shifts, such as 131.82 ppm and 113.18 ppm. rsc.org The carbon atoms of the pyrazole ring in this compound would also have characteristic chemical shifts, confirming the presence and structure of the heterocyclic ring.

Table 2: ¹³C NMR Spectral Data for a Phenolic Analog

Carbon Type Chemical Shift (δ, ppm)
Aromatic C-O 153.70
Aromatic C 131.82
Aromatic C 113.18

Data represents a related phenolic structure. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of Characteristic N-H, O-H, C=N, and Aromatic C=C Vibrational Modes

The IR spectrum of this compound and its analogs displays characteristic absorption bands that confirm the presence of key functional groups.

N-H Stretching: The amino group (NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

O-H Stretching: The hydroxyl group (OH) of the phenol (B47542) exhibits a broad absorption band in the region of 3200-3600 cm⁻¹.

C=N Stretching: The pyrazole ring contains C=N bonds, which give rise to absorption bands in the 1600-1680 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings (both the phenol and pyrazole rings) appear in the 1400-1600 cm⁻¹ range.

The NIST Chemistry WebBook provides reference spectra for 4-aminophenol, showing characteristic IR absorption bands that can be compared with those of this compound to identify common structural features. nist.gov

Table 3: Characteristic IR Absorption Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amino (N-H) Stretching 3300-3500
Hydroxyl (O-H) Stretching 3200-3600 (broad)
Imine (C=N) Stretching 1600-1680
Aromatic (C=C) Stretching 1400-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic rings. For instance, a study on 4-aminophenol showed absorption maxima that are indicative of such electronic transitions. researchgate.net The conjugation between the phenol and pyrazole rings in this compound would influence the position and intensity of these absorption bands. A related imidazole-phenol compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, exhibits absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. researchgate.net

Table 4: UV-Vis Absorption Data for a Related Imidazole-Phenol Compound

Compound Solvent λmax (nm) Transition
4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol DMF 340, 406 π→π*

Data from a study on a similar heterocyclic phenol. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. This is achieved by measuring the mass-to-charge ratio of ions with high accuracy.

For this compound (C₉H₉N₃O), the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that is very close to this theoretical value, confirming the molecular formula. The NIST database lists the molecular weight of 4-aminophenol as 109.1259 g/mol , which can be used as a reference for the phenolic portion of the target molecule. nist.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a molecule. Furthermore, it elucidates the intricate network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern how molecules pack together in the crystal lattice. This packing and the associated intermolecular forces are crucial for understanding the physicochemical properties of the material, including its stability, solubility, and melting point.

For the analog 4-bromo-2-(1H-pyrazol-3-yl)phenol, a comprehensive crystallographic study has provided a clear picture of its solid-state structure. univie.ac.at

The crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol reveals a sophisticated network of hydrogen bonds that are fundamental to the stability of its supramolecular assembly. The presence of both a hydroxyl group (a hydrogen bond donor) on the phenol ring and nitrogen atoms (hydrogen bond acceptors) within the pyrazole ring creates favorable conditions for strong hydrogen bonding.

Detailed geometric parameters for the hydrogen bonds in 4-bromo-2-(1H-pyrazol-3-yl)phenol, while not fully detailed in the abstract, are foundational to the published crystallographic analysis.

The single-crystal XRD analysis of 4-bromo-2-(1H-pyrazol-3-yl)phenol determined that it crystallizes in the monoclinic space group C2/c. univie.ac.atresearchgate.net The unit cell parameters, which define the fundamental repeating unit of the crystal, have been precisely measured. These parameters, along with the space group symmetry, define the environment of each molecule within the crystal and how they relate to one another.

The molecular conformation, which describes the spatial orientation of the different parts of the molecule, is also revealed. In pyrazolyl-phenol systems, a key conformational feature is the dihedral angle between the plane of the phenol ring and the plane of the pyrazole ring. This angle is influenced by a balance between steric hindrance from the substituents and the electronic effects that might favor planarity for conjugation. In the case of 4-bromo-2-(1H-pyrazol-3-yl)phenol, the molecule adopts a specific, low-energy conformation in the solid state. The asymmetric unit of the crystal contains eight molecules, indicating a complex packing arrangement. univie.ac.at

Table 1: Crystallographic Data for 4-bromo-2-(1H-pyrazol-3-yl)phenol univie.ac.at

ParameterValue
Chemical FormulaC₉H₇BrN₂O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.255(3)
b (Å)4.4119(9)
c (Å)25.923(5)
β (°)107.99(3)
Volume (ų)1768.2(7)
Z (Molecules per unit cell)8
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)

Computational and Theoretical Investigations of 4 4 Amino 1h Pyrazol 1 Yl Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, favored for its balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules, providing a foundation for predicting a wide range of properties. nih.govresearchgate.net For 4-(4-Amino-1H-pyrazol-1-YL)phenol, DFT would be the primary tool to investigate its fundamental chemical characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy state is found. researchgate.net

For this compound, this analysis would reveal crucial parameters:

Bond Lengths: The distances between connected atoms.

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The rotational angle between the phenol (B47542) and pyrazole (B372694) rings.

A hypothetical data table for the optimized geometry of this compound would resemble the following:

ParameterBond/AngleCalculated Value (Exemplary)
Bond LengthC-O (Phenol)1.36 Å
Bond LengthN-N (Pyrazole)1.35 Å
Bond LengthC-NH2 (Pyrazole)1.38 Å
Bond AngleC-O-H (Phenol)109.0°
Dihedral AnglePhenol Ring - Pyrazole Ring35.0°

Note: The values in this table are illustrative and represent typical values for similar structures. Specific experimental or calculated data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic regions.

LUMO: The innermost orbital without electrons. It represents the ability to accept electrons and is associated with electrophilic regions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small energy gap generally indicates high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich phenol and amino-substituted pyrazole rings, which are strong electron-donating groups. The LUMO would likely be distributed across the π-systems of the aromatic rings. Calculating these energies provides a quantitative measure of the molecule's electronic stability and susceptibility to electronic transitions.

An exemplary data table for FMO analysis would look like this:

OrbitalEnergy (eV) - Exemplary
HOMO-5.80
LUMO-1.20
Energy Gap (ΔE) 4.60

Note: These energy values are hypothetical and serve as an example of typical results from such a calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites of nucleophilic and electrophilic attack. researchgate.netyoutube.com

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are attractive to electrophiles. For this compound, these would be expected around the phenolic oxygen atom and the nitrogen atoms of the amino group and pyrazole ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to attack by nucleophiles. These would be found around the acidic hydrogen of the phenol group and other hydrogen atoms.

The MEP map provides a clear, intuitive picture of the molecule's reactive landscape.

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. rsc.org It goes beyond simple orbital pictures to quantify electron delocalization, charge transfer, and hyperconjugative interactions. researchgate.net

For this compound, NBO analysis would quantify:

Natural Atomic Charges: The charge distribution on each atom.

Intramolecular Interactions: It would reveal the stabilization energy associated with electron delocalization, such as the interaction between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals (π*) of the aromatic rings.

This analysis helps to explain the stability of the molecule by detailing the specific orbital interactions that contribute to its electronic structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT and other quantum methods typically model molecules in a static state (in a vacuum), Molecular Dynamics (MD) simulations introduce the dimensions of time and environment. MD simulations model the movement of atoms and molecules over a period, providing insights into dynamic behavior. researchgate.net

For this compound, MD simulations could be used to:

Study Conformational Flexibility: Observe how the molecule flexes and how the dihedral angle between the rings changes over time in a solution.

Analyze Solvent Effects: Understand how solvent molecules (like water) arrange themselves around the solute and how hydrogen bonds are formed and broken with the phenolic and amino groups. This is crucial for predicting its behavior in a biological or chemical system.

Quantum Chemical Calculations (e.g., Hartree-Fock) for Electronic Structure Prediction

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry technique. nih.gov While generally considered less accurate than DFT for many systems because it does not fully account for electron correlation, it remains a valuable tool. researchgate.net HF calculations are often performed alongside DFT studies as a baseline for comparison. They provide a foundational, albeit simplified, picture of the electronic structure, which can be useful in assessing the impact of the more sophisticated electron correlation treatments included in DFT methods.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The nonlinear optical response of a molecule is determined by its interaction with an external electric field, such as that from a high-intensity laser. This interaction is described by the molecule's polarizability (α) and hyperpolarizabilities (β, γ, etc.). While linear polarizability relates to the linear optical properties, the first hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation (SHG), and the second hyperpolarizability (γ) governs third-order effects.

Theoretical prediction of these properties is invaluable for the rational design of new NLO materials. Computational methods, particularly those based on Density Functional Theory (DFT), have become standard tools for calculating the polarizability and hyperpolarizability of molecules with a good balance of accuracy and computational cost. These calculations can provide insights into the structure-property relationships and help to identify promising candidates for experimental investigation.

Calculation of Polarizability and Hyperpolarizability

The calculation of polarizability and hyperpolarizability is typically performed on the optimized ground-state geometry of the molecule. The choice of the theoretical method and basis set is crucial for obtaining reliable results. For instance, DFT methods like B3LYP are commonly employed in conjunction with basis sets such as 6-311++G(d,p) to accurately describe the electronic structure and response properties.

Table 1: Calculated NLO Properties of a Representative Pyrazole Derivative researchgate.net

ParameterB3LYP/6-31G(d,p)
Dipole Moment (μ) 4.3785 Debye
Mean Polarizability (<α>) 1.7 x 10⁻²³ esu
First Hyperpolarizability (β₀) 1.39 x 10⁻³⁰ esu

Note: The data in this table is for a different pyrazole derivative and serves as an illustrative example of the type of data obtained from DFT calculations. researchgate.net

Further theoretical investigations on this compound would be necessary to quantify its specific NLO properties and to fully understand the electronic interactions that give rise to its potential as an NLO material.

Design, Synthesis, and Structural Elucidation of Derivatives and Analogs of 4 4 Amino 1h Pyrazol 1 Yl Phenol

Modifications at the Pyrazole (B372694) Nitrogen (N1) Position

The nitrogen at the N1 position of the pyrazole ring is a common site for substitution, allowing for the introduction of various groups that can significantly influence the molecule's biological activity and physical characteristics.

The synthesis of N1-substituted pyrazole derivatives is a well-established strategy in medicinal chemistry. nih.gov For instance, N-aryl pyrazoles can be synthesized through the Vilsmeier-Haack reaction of arylhydrazones, leading to the formation of pyrazole-4-carbaldehydes which can be further modified. nih.gov This approach has been utilized to create a series of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov

The introduction of heterocyclic moieties at the N1 position is also a common strategy. For example, pyrazole derivatives bearing an imidazo[4,5-b]indole moiety have been synthesized by reacting ylidenes with hydrazine (B178648) hydrate. nih.gov Furthermore, the tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a versatile building block for creating a variety of derivatives with potential applications in pharmaceuticals and agrochemicals. a2bchem.combldpharm.com The Boc-protecting group on the piperidine (B6355638) ring allows for further functionalization. a2bchem.com

The synthesis of N1-alkylated pyrazoles is also a common practice. For example, 1,3,5-trimethyl-1H-pyrazole can be readily synthesized from 3,5-dimethyl-1H-pyrazole. nih.govacs.org This highlights the feasibility of introducing simple alkyl groups at the N1 position.

Table 1: Examples of N1-Substituted 4-(4-Amino-1H-pyrazol-1-YL)phenol Analogs and Related Pyrazoles

Compound Name N1-Substituent Synthesis Method Reference
1-Aryl-3-methyl-1H-pyrazole-4-carbaldehydeArylVilsmeier-Haack reaction of arylhydrazones nih.gov
Pyrazole derivative with imidazo[4,5-b]indole moietyImidazo[4,5-b]indoleReaction of ylidenes with hydrazine hydrate nih.gov
tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate1-Boc-piperidin-4-ylNot specified a2bchem.combldpharm.com
1,3,5-Trimethyl-1H-pyrazoleMethylMethylation of 3,5-dimethyl-1H-pyrazole nih.govacs.org

Substitutions and Transformations on the Amino Group (C4-NH2)

The amino group at the C4 position of the pyrazole ring is a key site for derivatization, enabling the formation of a wide range of functional groups, including imines (Schiff bases), amides, and sulfonamides. These modifications can dramatically alter the biological activity of the parent compound.

Schiff bases, or imines, are readily formed through the condensation reaction of primary amines with aldehydes or ketones. nih.govnih.gov This reaction is a versatile method for introducing a wide variety of substituents onto the amino group of this compound. The resulting azomethine group (C=N) is a key structural feature of these derivatives. nih.gov

The synthesis of Schiff bases from aminopyrazoles has been reported in several studies. For example, new Schiff bases have been synthesized by reacting 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde with o-aminophenol. researchgate.net Similarly, Schiff bases of 4-aminophenol (B1666318) have been synthesized with various aldehydes, including 4-chloro-2-formylphenol, 4-(dimethylamino)benzaldehyde, 3-nitrobenzaldehyde, and thiophene-2-carboxaldehyde. nih.gov The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching frequency in the infrared (IR) spectrum. nih.gov

The amino group of 4-aminopyrazole derivatives can undergo acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are important for introducing functionalities that can participate in hydrogen bonding and other interactions, which are crucial for biological activity.

Amidation of aminopyrazoles can be achieved by reacting them with carboxylic acids or their derivatives. For instance, pyrazole carboxylic acid amides have been synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride and 5-amino-1,3,4-thiadiazole-2-sulfonamide. nih.gov Another approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) for the amidation of hydroxycinnamic acids with various amines. mdpi.com

Sulfonamidation of aminopyrazoles leads to the formation of pyrazole-sulfonamide derivatives, a class of compounds with known pharmacological importance. nih.govacs.org The synthesis typically involves the reaction of a pyrazole sulfonyl chloride with an appropriate amine. nih.govacs.org For example, 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been prepared by reacting the corresponding pyrazole sulfonyl chloride with different 2-phenylethylamine derivatives. nih.govacs.org

Table 2: Examples of C4-Amino Group Modifications of this compound Analogs and Related Pyrazoles

Derivative Type Reactants Key Functional Group Reference
Schiff Base3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenolImine (C=N) researchgate.net
Schiff Base4-Aminophenol and various aldehydesImine (C=N) nih.gov
Amide4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride and 5-amino-1,3,4-thiadiazole-2-sulfonamideAmide (-CONH-) nih.gov
SulfonamidePyrazole sulfonyl chloride and 2-phenylethylamine derivativesSulfonamide (-SO2NH-) nih.govacs.org

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound provides another avenue for structural modification through reactions such as etherification and esterification. These modifications can alter the compound's solubility, lipophilicity, and metabolic stability.

Etherification of the phenolic hydroxyl group involves the replacement of the hydroxyl proton with an alkyl or aryl group. This can be achieved through various synthetic methods, such as the Williamson ether synthesis. While specific examples of etherification on this compound are not detailed in the provided search results, the general principles of phenol (B47542) etherification are well-established in organic chemistry.

Esterification of the phenolic hydroxyl group involves the reaction with a carboxylic acid or its derivative to form an ester linkage. This is a common strategy to create prodrugs or to modify the pharmacokinetic properties of a compound. For example, tert-butyl 4-[[[(E)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate is an ester derivative of a pyrazole-containing compound. epa.gov This demonstrates the feasibility of introducing ester functionalities into pyrazole-based scaffolds.

Introduction of Additional Heterocyclic Rings (Fused Systems)

The versatile reactivity of the aminopyrazole scaffold, particularly the 4-amino-1-arylpyrazole nucleus present in this compound, allows for its use as a foundational building block in the construction of more complex, fused heterocyclic systems. The amino group, in conjunction with a reactive carbon atom on the pyrazole ring (typically C5), creates a binucleophilic system capable of undergoing cyclocondensation reactions with various biselectrophilic reagents. This strategy is a cornerstone in heterocyclic chemistry for elaborating the pyrazole core into medicinally relevant scaffolds such as pyrazolopyrimidines, pyrazolopyridines, and others. These fused systems are of significant interest as they often exhibit enhanced or novel biological activities by expanding the molecule's structural diversity and its potential interactions with biological targets. The following sections detail established synthetic strategies for fusing pyrimidine (B1678525) and other heterocyclic rings onto a 1-aryl-aminopyrazole framework, which are directly applicable to derivatives of this compound.

Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine (B94841) and is a privileged structure in medicinal chemistry. The most prevalent strategy for its synthesis involves the cyclization of a 5-amino-1-substituted-1H-pyrazole-4-carboxamide or its corresponding carbonitrile derivative.

A common and effective method for constructing the pyrimidine ring is through the reaction of a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile with a one-carbon electrophile. For instance, heating the aminopyrazole carbonitrile with formamide (B127407) or triethyl orthoformate followed by treatment with an ammonia (B1221849) source (like ammonium (B1175870) carbonate) leads to the formation of the 4-aminopyrazolo[3,4-d]pyrimidine ring system. mdpi.com

While direct synthesis starting from this compound is not extensively documented, a rational synthetic design would involve the initial preparation of the key intermediate, 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile . This precursor could then be subjected to established cyclization conditions. An analogous synthesis has been reported for a similar compound, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which was prepared from 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile by heating with ammonium formate (B1220265) and formamide. chemicalbook.com This demonstrates the viability of this synthetic approach.

The general reaction scheme is as follows:

Scheme 1: Proposed synthesis of 1-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

The structural elucidation of these fused systems relies on standard spectroscopic techniques. In the ¹H NMR spectrum, the formation of the pyrimidine ring is confirmed by the appearance of a new singlet for the C6-H proton. The IR spectrum would show the characteristic N-H stretching bands for the amino group on the pyrimidine ring. Mass spectrometry confirms the molecular weight of the cyclized product.

Table 1: Illustrative Example of a Synthesized Pyrazolo[3,4-d]pyrimidine Derivative

Compound NameStructurePrecursorReaction ConditionsYieldReference
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrileAmmonium formate, formamide, 135 °C, 15 h84.5% chemicalbook.com

Other Fused Pyrazole Scaffolds

The reactivity of the aminopyrazole core extends to the synthesis of a wide array of other fused heterocyclic systems. The specific scaffold formed depends on the nature of the biselectrophilic partner used in the cyclocondensation reaction.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine ring system is another important scaffold, accessible through the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents like β-enaminones or β-ketonitriles. mdpi.com In this reaction, the 3-amino group and the N2 atom of the pyrazole ring act as the binucleophile.

For a precursor like 3-amino-1-(4-hydroxyphenyl)-1H-pyrazole , reaction with an unsymmetrical 1,3-diketone such as acetylacetone (B45752) (pentane-2,4-dione) would lead to the formation of a dimethyl-substituted pyrazolo[1,5-a]pyrimidine. The regioselectivity of the cyclization is governed by the relative reactivity of the two carbonyl groups of the diketone. The synthesis is typically carried out by heating the reactants in a solvent like ethanol (B145695) or acetic acid, sometimes with catalytic acid or base. nih.gov

Scheme 2: General synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and 1,3-dicarbonyl compounds.

Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines, also known as pyrazolopyridines, is commonly achieved through the Friedländer annulation. This involves the condensation of a 5-aminopyrazole with an α,β-unsaturated carbonyl compound. nih.gov The reaction is typically catalyzed by a Lewis acid, such as zirconium tetrachloride (ZrCl₄), or a Brønsted acid. mdpi.com

In this approach, the C4 carbon of the pyrazole ring and the 5-amino group act as the nucleophiles. The reaction with an α,β-unsaturated ketone, for example, initiates with a Michael addition of the C4 carbon to the β-carbon of the enone, followed by cyclization via attack of the amino group on the carbonyl carbon and subsequent dehydration/aromatization to yield the fused pyridine (B92270) ring. nih.govmdpi.com The versatility of this method allows for the introduction of diverse substituents on the newly formed pyridine ring, depending on the structure of the unsaturated carbonyl reactant. nih.gov

Table 2: Examples of Synthesized Fused Pyrazole Scaffolds

Fused Scaffold TypeCompound ExamplePrecursorsReaction ConditionsYieldReference
Pyrazolo[3,4-b]pyridine4-(4-(N,N-Dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine5-Amino-1-phenylpyrazole and (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-oneZrCl₄, EtOH/DMF, 95 °C, 16 h28% mdpi.com
Pyrazolo[1,5-a]pyrimidine6-Carbethoxy-4-ethyl-3-nitropyrazolo[1,5-a]pyrimidin-7-one5-Amino-3-nitropyrazole-4-carboxamide and Diethyl 2-formyl-3-oxopentanedioateAcOH, RefluxN/A nih.gov

In Vitro Biological and Pharmacological Activity Spectrum of 4 4 Amino 1h Pyrazol 1 Yl Phenol and Its Derivatives

Antimicrobial Activity

The antimicrobial potential of pyrazole (B372694) derivatives is a significant area of investigation, with many compounds demonstrating a broad spectrum of activity against various pathogenic microorganisms. nih.gov Research indicates that these compounds can target different metabolic pathways in both Gram-positive and Gram-negative bacteria, as well as in fungi. nih.govnih.gov

Derivatives of the pyrazole scaffold have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies on various pyrazole-containing compounds reveal that their antibacterial potential can be significant, with some derivatives showing potency comparable or superior to standard antibiotics. nih.gov

Several synthesized 4-aminophenol (B1666318) Schiff bases displayed broad-spectrum activity against bacterial strains including Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, and Bacillus subtilis. mdpi.com Pyrazole derivatives have shown higher antibacterial potential against Gram-positive strains compared to Gram-negative ones. nih.gov In some studies, pyrazole-4-carboxamide derivatives also exhibited a better tendency for inhibiting Gram-positive bacteria. japsonline.com However, other classes, such as imidazo-pyridine substituted pyrazoles, have been reported as potent broad-spectrum agents, effective against Gram-negative strains like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with minimum bactericidal concentration (MBC) values below 1 μg/ml. nih.gov Certain novel pyrazole derivatives have been found to be potent growth inhibitors with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 μg/ml, showing effectiveness even against multidrug-resistant strains of S. aureus and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Derivative Class Bacterial Strain Activity Metric Observation Reference(s)
4-Aminophenol Schiff Bases Staphylococcus aureus Zone of Inhibition 14.18 mm at 1 mg/mL mdpi.com
Imidazo-pyridine Substituted Pyrazoles E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium MBC < 1 μg/mL nih.gov
Pyrazole-4-Carboxamides Gram-positive & Gram-negative strains MIC Generally more active against Gram-positive bacteria. japsonline.com
Thiazolidinone-clubbed Pyrazoles Escherichia coli MIC 16 μg/mL nih.gov
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives Staphylococcus aureus MIC Potent growth inhibitors with bactericidal effect. nih.gov
5-Aryl-4-(1H-pyrazol-1-yl)pyrazolidin-3-ones Gram-positive & Gram-negative bacteria Antimicrobial Activity Compound 4d was most effective against both types. researchgate.net

The antifungal properties of pyrazole derivatives have been evaluated against various fungal pathogens. Research has shown that specific structural modifications on the pyrazole ring can lead to significant antifungal effects.

For instance, a study on 4-aminophenol Schiff bases revealed good activity against the fungus Saccharomyces cerevisiae, with one derivative, S-5, found to be more active than the reference drug Nystatin. mdpi.com Similarly, certain pyrazole-4-carboxamide derivatives (compounds 5a, 5i, and 5j) established potent activity against tested fungal strains. japsonline.com Another study involving 5-aryl-4-(1H-pyrazol-1-yl)pyrazolidin-3-one derivatives reported that compounds 4e and 4f, which contain 4-chlorophenyl and 4-nitrophenyl substitutions respectively, showed the most effective antifungal activity when compared to the standard drug Amphotericin-B. researchgate.net

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

Derivative Class Fungal Strain Observation Reference(s)
4-Aminophenol Schiff Bases (S-5) Saccharomyces cerevisiae Found to be more active than the reference drug Nystatin. mdpi.com
5-Aryl-4-(1H-pyrazol-1-yl)pyrazolidin-3-ones (4e, 4f) Candida albicans, Aspergillus niger Showed the most effective activity compared to Amphotericin-B. researchgate.net
Pyrazole-4-Carboxamides (5a, 5i, 5j) Various fungal strains Demonstrated potent activity against the tested strains. japsonline.com

The search for novel antitubercular agents has led to the investigation of numerous heterocyclic compounds, with pyrazole derivatives emerging as a promising class. researchgate.netnih.gov The co-infection of tuberculosis with HIV and the rise of drug-resistant strains necessitate the development of new agents. nih.gov

A variety of pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB). One study reported a series of 4‐(1H‐pyrazol‐4‐yl)‐polyhydroquinolines that revealed excellent antitubercular activity against the H37Rv strain. researchgate.net Another investigation of pyrazole-4-carboxamide derivatives against the MTB H37Rv strain showed that some of the compounds had reasonably effective antitubercular activity. japsonline.com A specific pyrazole derivative, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), was found to inhibit the growth of intracellular M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.3125 μM. nih.gov

Table 3: Antitubercular Activity of Selected Pyrazole Derivatives

Derivative Class Mycobacterium Strain MIC Reference Drug Reference(s)
NSC 18725 Mycobacterium tuberculosis 0.3125 μM (MIC₉₉) Isoniazid nih.gov
Pyrazole-4-Carboxamides M. tuberculosis H37Rv (ATCC 27294) 0.8 to >100 µg/mL Isoniazid, Pyrazinamide japsonline.com
4-(1H-Pyrazol-4-yl)-polyhydroquinolines M. tuberculosis H37Rv Not specified Not specified researchgate.net

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Some pyrazole derivatives have been investigated for their ability to inhibit the formation of or destroy existing biofilms.

Novel synthetic pyrazole compounds have been evaluated for their biofilm inhibition potential against strains such as S. aureus and K. pneumoniae. nih.gov The mechanism of action is suggested to be related to the lipophilicity conferred by certain functional groups, such as fluorine, which may help break down the extracellular matrix of the biofilm. nih.gov In another study, 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives demonstrated moderate inhibition of biofilm formation in S. aureus. nih.gov

Anticancer / Antiproliferative Activity

The pyrazole scaffold is frequently utilized in the design of new anticancer agents, targeting a multitude of pathways involved in tumor cell growth and proliferation. nih.gov Derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target specific enzymes crucial for cancer cell survival. nih.govnih.gov

The cytotoxic and antiproliferative effects of pyrazole derivatives have been tested against a panel of human cancer cell lines. These in vitro screenings are crucial for identifying lead compounds for further development.

For example, two series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer potency against HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with some compounds showing significant activity. nih.gov In another study, pyrazole and pyrimidine (B1678525) derivatives, both as free compounds and loaded into nanogels, were tested against MCF-7, HCT-116, HepG2 (liver), and A549 (lung) cells. rsc.org The nanogel formulations of some derivatives showed enhanced cytotoxicity. rsc.org Furthermore, a series of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one derivatives, which share a hydroxyphenyl feature, exhibited high antitumoral activities against a broad panel of cell lines including MCF-7, colon HT-29, K-562 (leukemia), and lung NCI-H460, with some compounds showing IC₅₀ values as low as 2.3 µM. nih.gov An indenopyrazole analogue was found to have nanomolar potency against several tumor cell lines, including K562 and A549. nih.gov

Table 4: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

Derivative Class Cancer Cell Line IC₅₀ (µM) Reference(s)
Pyrazolo[3,4-b]pyridines (Compound 9a) HeLa 2.15 nih.gov
MCF-7 3.48 nih.gov
HCT-116 4.11 nih.gov
Pyrazole Derivative (Compound 3) A549 2.60 rsc.org
HCT-116 3.10 rsc.org
HepG2 1.81 rsc.org
MCF-7 1.54 rsc.org
Pyrazole Derivative (Compound 4) A549 2.20 rsc.org
HCT-116 2.12 rsc.org
HepG2 1.10 rsc.org
MCF-7 1.01 rsc.org
Indenopyrazole Analogue (Compound 2) K562 0.091 nih.gov
A549 0.057 nih.gov
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (Compound 1) K-562 2.3 nih.gov
MCF-7 2.3 nih.gov
HT-29 2.3 nih.gov
5-Aminopyrazole Derivatives (Compound 1a) A549 1.95 mdpi.com
HeLa 2.45 mdpi.com
MCF-7 3.65 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine Sulfonamides (MM134) BxPC-3 (Pancreatic) 0.06 mdpi.com
PC-3 (Prostate) 0.12 mdpi.com

Anti-inflammatory and Analgesic Properties

Derivatives of the pyrazole scaffold have been extensively investigated for their anti-inflammatory and analgesic potential. rjsocmed.commdpi.com Certain 4-aminopyrazole derivatives, particularly those with a phenyl group at the 5-position, have shown notable anti-inflammatory effects. mdpi.com For instance, some 5-aminopyrazole derivatives exhibited higher in vitro COX-2 inhibitory activity than the well-known anti-inflammatory drug Celecoxib (B62257). mdpi.com Specifically, compounds 35a and 35b demonstrated IC50 values of 0.55 mM and 0.61 mM, respectively, against COX-2, compared to Celecoxib's 0.83 mM. mdpi.com These compounds also showed a favorable selectivity index for COX-2 over COX-1. mdpi.com

In vivo studies on pyrazolone (B3327878) derivatives have also confirmed their anti-inflammatory and analgesic properties. nih.gov For example, a series of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives were found to be active as both anti-inflammatory and analgesic agents. nih.gov Similarly, a study on 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ols revealed that dimethylamino derivatives exhibited good analgesic activity. nih.gov

Interactive Table: In Vitro COX-2 Inhibition Data

Compound IC50 (mM) for COX-2 Selectivity Index (COX-1/COX-2)
5AP 35a 0.55 9.78
5AP 35b 0.61 8.57

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant potential of pyrazole derivatives has also been a subject of scientific inquiry. mdpi.com Edaravone, a pyrazolone derivative, is a known free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov Research has explored the antioxidant activity of various Edaravone analogues characterized by the 4-aminopyrazole scaffold. mdpi.com Theoretical studies using DFT (Density Functional Theory) have also suggested that certain pyrazole derivatives could possess good antioxidant properties. nih.gov

Enzyme Inhibition Studies (e.g., Kinase Modulation)

The pyrazole scaffold is a privileged structure in the development of kinase inhibitors, which play a crucial role in cellular signaling pathways. nih.govnih.gov Dysregulation of these kinases is implicated in numerous diseases, including cancer. nih.govresearchgate.net

Specific Target Identification (e.g., SGK, Src, PI3K, CDK2/cyclin A2, Tubulin Polymerization)

SGK Inhibition: Derivatives of 4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides have been identified as highly potent and selective inhibitors of Serum and Glucocorticoid-regulated Kinase 1 (SGK1). nih.govresearchgate.net Some of these compounds exhibited inhibitory activities in the nanomolar range, even at high ATP concentrations. nih.gov For example, halide-substituted benzenesulfonamides were found to be very potent SGK1 inhibitors with nanomolar potency. nih.gov

Src and PI3K Inhibition: While direct inhibition of Src and PI3K by 4-(4-Amino-1H-pyrazol-1-YL)phenol derivatives is not explicitly detailed in the provided context, the broader class of pyrazole derivatives has been extensively studied as inhibitors of various tyrosine kinases. nih.gov The PI3K pathway is known to be a critical target in cancer therapy, and SGK is a downstream effector of this pathway. researchgate.net

CDK2/cyclin A2 Inhibition: A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov One compound, in particular, exhibited a very low inhibitory constant (Ki) of 0.005 µM for CDK2 and demonstrated selectivity over other CDKs. nih.govnih.gov This compound was shown to reduce the phosphorylation of retinoblastoma, a key substrate of CDK2, and induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Tubulin Polymerization Inhibition: Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them potential anticancer agents. nih.govmdpi.comresearchgate.net For instance, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were synthesized, with one compound (5b) showing potent inhibition of tubulin polymerization with an IC50 of 7.30 μM. nih.gov This compound was found to be significantly more potent than the reference tubulin inhibitor ABT-751 in certain cancer cell lines. nih.gov Another study reported on (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors, with some compounds showing IC50 values in the nanomolar range against cancer cell lines and effectively inhibiting tubulin polymerization. researchgate.net

Interactive Table: Enzyme and Protein Inhibition Data

Compound/Derivative Class Target Activity (IC50/Ki)
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) CDK2 Ki = 0.005 µM
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (Compound 5b) Tubulin Polymerization IC50 = 7.30 µM
(1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone (Compound 9c) Tubulin Polymerization IC50 = 0.054–0.16 μM (against cancer cell lines)

Other Reported Biological Activities (e.g., Anticonvulsant, Antiviral, Antidiabetic, Antileishmanial, Antimalarial, Antidepressant, Antihypertensive)

The versatility of the pyrazole scaffold extends to a wide range of other biological activities. mdpi.com

Anticonvulsant Activity: 4-Aminopyrazole compounds have been studied for their anticonvulsant properties since the 1970s. mdpi.com

Antiviral Activity: The pyrazole nucleus is a component of some antiviral agents. rjsocmed.com

Antidiabetic Activity: Certain pyrazoline derivatives have been reported to possess antidiabetic properties. mdpi.com

Antileishmanial Activity: A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides showed promising activity against Leishmania infantum and Leishmania amazonensis, with some compounds having a profile similar to pentamidine (B1679287) but with lower cytotoxicity. nih.gov

Antimalarial Activity: Several pyrazole-containing hybrid molecules have been investigated for their antimalarial potential. nih.govnih.gov For example, 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues demonstrated significant in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives also showed potent antimalarial effects. nih.gov

Antidepressant and Antihypertensive Activity: Pyrazoline derivatives have been associated with antidepressant and hypotensive activities. mdpi.com

Mechanistic Insights into the Biological Activity of 4 4 Amino 1h Pyrazol 1 Yl Phenol and Its Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery to understand how a ligand, such as a pyrazole (B372694) derivative, might interact with a protein target.

Ligand-Protein Binding Affinity and Interaction Analysis

Molecular docking studies on various pyrazole derivatives have revealed their potential to bind to a range of protein targets with significant affinity. For instance, studies on N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have shown that the presence of a methoxy (B1213986) phenyl group on the pyrazole and different substituents on the imino phenyl group can influence their binding and biological activity. These derivatives have been docked with thymidylate kinase (TMPK), a key enzyme in DNA synthesis, indicating potential for anticancer activity. The analysis has highlighted the importance of hydrogen bonding and other non-covalent interactions in the binding of these ligands to the protein's active site ajpp.in.

Similarly, docking studies of other pyrazole derivatives have been performed against various protein targets, including those involved in cancer and microbial diseases. These studies consistently demonstrate that the pyrazole scaffold serves as an effective framework for positioning functional groups that can form key interactions, such as hydrogen bonds, with amino acid residues within the binding pockets of target proteins asianpubs.orgresearchgate.net. For example, bis-pyrazole and mono-pyrazole Schiff bases have been docked against dihydrofolate reductase (DHFR) and DNA gyrase, revealing good binding affinities and various types of interactions, including hydrogen bonds nih.gov.

Table 1: Representative Molecular Docking Data for Pyrazole Derivatives
Compound/Derivative ClassProtein TargetKey Interactions NotedReference
N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivativesThymidylate Kinase (TMPK)Hydrogen bonding, non-covalent interactions ajpp.in
Bis-pyrazole and mono-pyrazole Schiff basesDihydrofolate Reductase (DHFR), DNA GyraseHydrogen bonding nih.gov
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesAldose reductase, CyclooxygenaseNot specified unar.ac.id

Identification of Putative Binding Sites and Modes

Computational studies have been instrumental in identifying the putative binding sites and modes for pyrazole derivatives on their target proteins. Before docking, it is a standard procedure to remove water molecules and other heteroatoms from the crystal structure of the target protein to prepare the binding sites for the ligand ajpp.in. The pyrazole derivatives are then typically docked into the active site, assuming a flexible ligand and a rigid protein structure ajpp.in.

The binding mode often involves the pyrazole core fitting into a hydrophobic pocket of the target protein, while its substituents form specific interactions with the surrounding amino acids. For example, in the case of pyrazole-based inhibitors of meprin α and β, docking studies suggest that the aryl moieties of the pyrazole derivatives likely target the S1 and S1'-pockets of these metalloproteases nih.gov. This information is critical for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Cellular and Molecular Pathway Interventions

The biological activity of pyrazole derivatives is often a result of their ability to interfere with critical cellular and molecular pathways, such as those regulating cell division and programmed cell death.

Cell Cycle Modulation and Apoptosis Induction Pathways

Several pyrazole derivatives have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death).

A novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), has been reported to cause cell cycle arrest at the S and G2/M phases in triple-negative breast cancer cells. This arrest in the cell cycle progression is a common mechanism for anticancer agents to halt the proliferation of cancer cells nih.gov. Furthermore, this compound was found to induce apoptosis, a clean and controlled form of cell death that is often dysregulated in cancer nih.gov. Phenolic compounds, in general, are known to induce apoptosis through various pathways, including both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways nih.gov.

Similarly, 3-amino-1H-pyrazole-based kinase inhibitors have been shown to cause a G2/M phase cell cycle arrest, which is attributed to the inhibition of cyclin-dependent kinase 16 (CDK16) nih.gov. The inhibition of CDKs, which are key regulators of the cell cycle, is a well-established strategy in cancer therapy nih.gov. Studies on other pyrazole derivatives have also demonstrated their ability to induce apoptosis through the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death nih.gov.

Table 2: Effects of Pyrazole Derivatives on Cell Cycle and Apoptosis
Compound/Derivative ClassCell LineEffect on Cell CycleApoptosis InductionReference
2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1)Triple-negative breast cancer cellsArrest at S and G2/M phasesYes nih.gov
3-Amino-1H-pyrazole-based kinase inhibitorsNot specifiedG2/M phase arrestYes nih.gov
(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-onesPancreatic cancer cellsNot specifiedYes (via ROS generation) nih.gov

Biochemical Pathway Interventions

Beyond cell cycle and apoptosis, pyrazole derivatives can intervene in various other biochemical pathways. For instance, some pyrazole-based compounds have been identified as inhibitors of enzymes like meprin α and β, which are metalloproteases implicated in various diseases nih.gov. The structure-activity relationship studies of these inhibitors have shown that modifications on the pyrazole scaffold can significantly affect their inhibitory activity and selectivity nih.gov.

Furthermore, pyrazole derivatives have been investigated for their potential to inhibit kinases, a large family of enzymes that play crucial roles in cell signaling and are often dysregulated in cancer. The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry for the development of kinase inhibitors nih.gov. For example, 3-amino-1H-pyrazole-based molecules have been developed as selective inhibitors of CDK16 nih.gov.

Structure-Based Drug Design Principles

The development of pyrazole-based therapeutic agents heavily relies on structure-based drug design principles. This approach utilizes the three-dimensional structural information of the target protein to design and optimize ligands that can bind with high affinity and selectivity.

The synthesis of various pyrazole derivatives with different substituents allows for the exploration of structure-activity relationships (SAR). SAR studies help in identifying the key chemical features of the molecules that are responsible for their biological activity. For example, in a series of pyrazole-based meprin inhibitors, it was found that the introduction of acidic moieties could increase the activity against meprin β nih.gov.

The general strategy often involves starting with a "hit" compound, which is a molecule identified from a screening campaign to have some desired biological activity. Medicinal chemists then synthesize a library of analogs by systematically modifying different parts of the hit compound. These analogs are then tested for their activity, and the results are used to build an SAR model. This iterative process of design, synthesis, and testing, guided by molecular modeling and docking studies, allows for the rational optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties ontosight.ainih.gov. The pyrazole scaffold, being synthetically versatile, allows for the introduction of a wide range of functional groups at different positions, making it an ideal core for combinatorial chemistry and the generation of diverse compound libraries for drug discovery researchgate.netresearchgate.netrsc.org.

Structure Activity Relationship Sar Studies of 4 4 Amino 1h Pyrazol 1 Yl Phenol Derivatives

Impact of Substituents on Biological Efficacy and Selectivity

The biological activity of derivatives based on the 4-(4-Amino-1H-pyrazol-1-YL)phenol scaffold can be finely tuned by the introduction of various substituents. These modifications can alter the electronic properties, steric profile, and conformational flexibility of the molecule, thereby influencing its interaction with biological targets.

Electronic Effects (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents on the aromatic rings of pyrazole (B372694) derivatives plays a crucial role in modulating their biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact the electron density distribution within the molecule, affecting its binding affinity to target proteins.

For instance, in a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, the electronic effects of substituents on the phenyl ring were found to be important for antimalarial activity. Substitution with a methoxy (B1213986) group (an EDG) in the meta position increased the activity, whereas the same group in the ortho or para position led to a progressive loss of potency. nih.gov Conversely, in the context of anti-tubercular activity of 5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides, the presence of EWGs at both R and R′ positions was beneficial for activity, while EDGs caused a notable reduction in potency. mdpi.com

In a study of indole-based derivatives with a structure bearing some resemblance to the subject compound, the presence of electron-withdrawing groups like fluorine on the indole (B1671886) moiety enhanced anticancer activity, particularly in ER-α-positive breast cancer cells. ajgreenchem.com This suggests that for certain targets, reducing electron density in specific regions of the molecule can be advantageous.

Substituent Type General Effect on Activity Example Compound Class Target/Activity Citation
Electron-Donating Group (EDG)Can increase or decrease activity depending on position and target.5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanonesAntimalarial nih.gov
Electron-Withdrawing Group (EWG)Often enhances activity, particularly in antimicrobial and anticancer contexts.5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamidesAnti-tubercular mdpi.com
Halogens (e.g., Fluorine)Can enhance activity through electronic effects and improved metabolic stability.Indole derivativesAnticancer ajgreenchem.com

Steric Hindrance and Conformational Flexibility Considerations

The size and spatial arrangement of substituents introduce steric effects that can either promote or hinder the binding of a molecule to its target. Bulky substituents can create steric clashes, preventing optimal interaction, or they can induce a specific conformation that is favorable for binding.

In the development of androgen receptor (AR) antagonists based on a 4-arylmethyl-1-phenylpyrazole scaffold, the introduction of a bulky amide substituent to the terminal aryl ring was found to reduce agonistic activity and improve pharmacokinetic properties. japsonline.com This highlights how steric bulk can be strategically employed to modulate the pharmacological profile of a compound.

Conformational flexibility is another critical factor. A "folded" conformation was identified as crucial for the triple uptake inhibitory activity of certain asymmetric pyran derivatives, which share some structural features with phenolic pyrazoles. Current time information in Bangalore, IN. The distances between key pharmacophoric features, dictated by the molecule's conformation, were also found to be important for activity.

Role of the Amino Group Position and Substitution Pattern on Activity Profiles

The position of the amino group on the pyrazole ring is a key determinant of the biological activity profile of aminopyrazole derivatives. The three isomers, 3-aminopyrazoles (3-APs), 4-aminopyrazoles (4-APs), and 5-aminopyrazoles (5-APs), often exhibit distinct pharmacological properties.

Generally, 4-aminopyrazoles have been investigated for their anticonvulsant and antioxidant properties. nih.gov In some cases, 4-amino-5-phenylpyrazoles have shown appreciable anti-inflammatory activity. mdpi.com 5-Aminopyrazoles are widely reported as kinase inhibitors, particularly targeting p38 MAP kinase and Bruton's tyrosine kinase, as well as anticancer, antibacterial, and antimalarial agents. nih.govmdpi.com The exocyclic amino group of 5-aminopyrazole inhibitors has been shown to form a crucial hydrogen bond with threonine 106 in the ATP binding pocket of p38α, contributing to their selectivity. nih.gov

Substitution on the amino group itself also significantly impacts activity. For instance, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines developed as CDK2 inhibitors, the pyrazole moiety served as a bioisosteric replacement for a phenylsulfonamide group, leading to potent inhibitory activity. nih.gov

Amino Group Position Commonly Associated Activities Example Citation
3-Aminopyrazole (3-AP)Anticancer, Anti-inflammatoryGeneral observation nih.gov
4-Aminopyrazole (4-AP)Anticonvulsant, Antioxidant, Anti-inflammatory4-amino-5-phenylpyrazoles nih.govmdpi.com
5-Aminopyrazole (5-AP)Kinase inhibition, Anticancer, Antibacterial, Antimalarial5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones nih.govmdpi.comnih.gov

Influence of the Phenolic Moiety on Overall Activity Profiles and Selectivity

The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding interactions with biological targets, significantly influencing binding affinity and selectivity. Its presence can also impact physicochemical properties such as solubility and metabolism.

In many classes of enzyme inhibitors, a phenolic group is a common feature, acting as a hydrogen bond donor or acceptor. For instance, in a series of pyrazole-based inhibitors of meprin α and β, derivatives bearing a phenol (B47542) residue were synthesized, indicating the importance of this moiety for activity. nih.gov The phenolic hydroxyl group is also a well-known feature in many kinase inhibitors, where it can interact with key residues in the ATP binding site.

Furthermore, the antioxidant activity of phenolic compounds is well-established. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. The antioxidant potential can be modulated by the presence and position of other substituents on the phenol ring.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial tool in modern drug discovery, allowing for the identification of the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazole-based inhibitors, pharmacophore models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for triple uptake inhibitors based on pyran derivatives highlighted the importance of a folded conformation and specific distances between a benzhydryl moiety and a secondary nitrogen. Current time information in Bangalore, IN. In the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine CDK2 inhibitors, bioisosteric replacement of a phenylsulfonamide with a pyrazole derivative was a successful lead optimization strategy. nih.gov

Lead optimization of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones as p38 MAP kinase inhibitors involved using X-ray crystallography data to guide the optimization of potency and physicochemical properties. The incorporation of a 2,3-dihydroxypropoxy moiety on the pyrazole scaffold resulted in a compound with excellent drug-like properties, including high oral bioavailability. nih.gov This exemplifies a structure-based drug design approach to lead optimization.

A common lead optimization strategy involves modifying substituents to improve potency, selectivity, and pharmacokinetic properties. For example, in the development of androgen receptor antagonists, introducing a bulky amide substituent improved the pharmacokinetic profile. japsonline.com

Emerging Research Directions and Future Perspectives for 4 4 Amino 1h Pyrazol 1 Yl Phenol

Exploration of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis for compounds like 4-(4-Amino-1H-pyrazol-1-YL)phenol is increasingly geared towards efficiency, sustainability, and environmental responsibility. Research into the synthesis of related pyrazole (B372694) derivatives highlights several innovative strategies that are likely to be adapted for this specific molecule.

One major direction is the development of "green" chemistry methodologies. nih.gov For instance, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been successfully used for the three-component, one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This method offers significant advantages, including being environmentally friendly, having short reaction times (15–27 minutes), and producing excellent yields (85–93%) under mild conditions. nih.gov The catalyst's ability to be reused for multiple cycles without a significant loss of activity further underscores its sustainability. nih.gov

Another area of exploration involves novel reaction mechanisms. A C–F activation strategy has been employed to synthesize 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a related compound, from 4-(trifluoromethyl)aniline (B29031) and 4-methylpyrazole. mdpi.com This demonstrates how unconventional bond activations can be harnessed to build complex pyrazole-containing structures. Similarly, established methods like the Vilsmeier-Haack reaction are used to create key intermediates, such as pyrazole-4-carbaldehydes, which serve as building blocks for more complex derivatives. nih.gov

The core structure itself, exemplified by intermediates like tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate, is recognized as a versatile building block for creating a diverse range of molecules, including pharmaceuticals and agrochemicals. a2bchem.com This versatility encourages chemists to devise more streamlined and efficient synthetic pathways to access these valuable scaffolds. a2bchem.com

Advanced Computational Modeling for Predictive Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

The integration of advanced computational tools is revolutionizing drug discovery and development by enabling early-stage prediction of a compound's efficacy and safety. In silico ADMET screening is a critical component of this shift, as it helps identify potential pharmacokinetic and toxicity problems before costly and time-consuming experimental trials are conducted. chemmethod.com

Recent studies on substituted pyrazole derivatives serve as a clear blueprint for the application of these methods to this compound. chemmethod.comchemmethod.com Researchers have utilized a comprehensive computational workflow to evaluate pyrazole derivatives as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes. chemmethod.com This process involves several key computational techniques:

Molecular Docking: This method predicts the binding affinity and orientation of a molecule within the active site of a target protein. In one study, all designed pyrazole derivatives showed better docking scores (-8.5 to -9.6 kcal/mol) than the reference drug, Anagliptin (-7.6 kcal/mol), indicating a higher potential to inhibit the enzyme. chemmethod.com

Molecular Dynamics (MD) Simulations: MD simulations are used to investigate the stability of the ligand-protein complex over time. For a top-performing pyrazole derivative, simulations confirmed that the amino acids in the enzyme's binding site did not undergo significant conformational changes, demonstrating the stability of the interaction. chemmethod.comchemmethod.com

ADMET Screening: Computational tools are used to predict properties like absorption, distribution, metabolism, excretion, and toxicity. Studies have confirmed that certain pyrazole derivatives possess sufficient ADMET profiles, making them suitable candidates for further biological assessment. chemmethod.com

Density Functional Theory (DFT): DFT calculations are used to analyze molecular structures, frontier orbital energies (HOMO-LUMO), and predict electronic and spectroscopic properties, which can also inform reactivity and potential applications. nih.gov

These computational approaches establish a powerful framework for designing novel derivatives of this compound with optimized biological activity and favorable drug-like properties.

Computational Method Objective / Parameter Significance in Research
ADMET Screening Pharmacokinetic & Toxicity PredictionAllows for early identification of potential safety issues, reducing late-stage failures in drug development. chemmethod.com
Molecular Docking Binding Free Energy & InteractionsPredicts the binding affinity to a biological target; scores can indicate higher inhibitory potential than existing drugs. chemmethod.com
Molecular Dynamics (MD) Binding StabilityConfirms the stability of the compound within the target's binding pocket over time. chemmethod.com
Density Functional Theory (DFT) Electronic Properties & ReactivityPredicts molecular structure, reactivity, and spectroscopic properties to guide further chemical modifications. nih.gov

Potential for Combination Therapies and Synergistic Effects in Disease Treatment

While research into the standalone activity of pyrazole derivatives is robust, a significant future direction lies in exploring their use in combination therapies to achieve synergistic effects. This approach can enhance therapeutic efficacy, overcome drug resistance, or reduce the side effects of one or both agents.

The phenolic nature of this compound is particularly relevant here. It is known that some phenolic compounds can work in tandem with nonsteroidal anti-inflammatory drugs (NSAIDs) to inhibit pro-inflammatory mediators. nih.gov This suggests a potential strategy where the pyrazolyl phenol (B47542) could be co-administered with a traditional anti-inflammatory drug to achieve a more potent effect.

A more advanced approach is the creation of hybrid molecules or conjugates. Research on other phenols, such as thymol, has shown that conjugating it with the anti-inflammatory drug ketoprofen (B1673614) results in a new chemical entity with improved analgesic and anti-inflammatory activities and, crucially, reduced gastrointestinal toxicity. nih.gov This strategy of creating a single prodrug that releases two active agents upon metabolism could be a promising avenue for this compound. By chemically linking it to another therapeutic agent, it may be possible to create novel treatments for chronic inflammatory disorders or other conditions with enhanced efficacy and a better safety profile. nih.gov

Exploration of Non-Biological Applications, e.g., Functional Materials and Non-Linear Optics (NLO)

Beyond its biological potential, the unique electronic structure of this compound makes it and related compounds attractive candidates for non-biological applications, particularly in materials science. ontosight.ai

A prominent area of interest is in Non-Linear Optics (NLO) . NLO materials are crucial for modern technologies like fiber optics, signal processing, and data storage. nih.gov The effectiveness of organic NLO compounds often relies on a molecular framework that facilitates intramolecular charge transfer (ICT), typically arranged in a Donor-π-Acceptor (D-π-A) structure. nih.gov The this compound molecule contains an electron-donating amino group and a phenol system, connected by a π-conjugated pyrazole ring, fitting this D-π-A model. Computational studies on similar pyrazole derivatives have confirmed their potential as NLO materials. nih.gov For example, DFT calculations have shown that certain pyrazoline derivatives possess a first hyperpolarizability (β₀) significantly greater than that of urea (B33335), a standard NLO material, marking them as promising candidates for NLO applications. nih.gov

In addition to NLO, pyrazole derivatives have found use in other functional materials . They have been incorporated into polymers, used as UV stabilizers, and even as cosmetic colorings. mdpi.com Furthermore, research into related compounds has revealed the existence of polymorphism—the ability of a substance to exist in two or more different crystal structures. mdpi.com Different polymorphs of the same compound can have distinct physical properties, including solubility and optical characteristics. mdpi.com The ability to control and select for specific polymorphs of this compound could be a key strategy in tailoring its properties for specific applications in materials science.

Potential Application Underlying Principle Supporting Research Finding
Non-Linear Optics (NLO) Intramolecular Charge Transfer (ICT) within a Donor-π-Acceptor framework. nih.govCalculated hyperpolarizability of related pyrazoles is significantly higher than that of the standard NLO material urea. nih.gov
Functional Polymers The pyrazole nucleus can be incorporated as a monomer into polymer chains. mdpi.comPyrazole derivatives are noted for their use in polymer chemistry. mdpi.com
UV Stabilizers The conjugated ring system can absorb UV radiation.Pyrazoles are used as UV stabilizers in various industrial applications. mdpi.com
Advanced Materials Control of crystal packing (polymorphism) to tune physical properties. mdpi.comA related pyrazolyl aniline (B41778) was shown to exist in at least two distinct polymorphic forms with different crystal structures. mdpi.com

Q & A

Basic: What are the common synthetic routes for 4-(4-Amino-1H-pyrazol-1-YL)phenol?

Answer:
The compound is typically synthesized via cyclization reactions or Mannich reactions. For example:

  • Mannich Reaction : Reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N′-bis(methoxymethyl)diaza-18-crown-6 under reflux conditions yields bis-pyrazole derivatives with high efficiency (98% yield) .
  • Cyclization : Aryl hydrazines can be condensed with diketones in ethanol/acetic acid mixtures. For instance, refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine for 7 hours forms pyrazole derivatives, followed by recrystallization in ethanol .
  • Reductive Amination : Stannous chloride dihydrate in ethanol reduces nitro or chloro intermediates to amino derivatives under reflux (e.g., 16 hours) .

Advanced: How can the crystallographic structure of this compound be refined using SHELX software?

Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:

Data Integration : Use SHELXC to process diffraction data, ensuring high-resolution (<1.0 Å) for accurate refinement .

Hydrogen Bonding : Manually place H atoms using difference Fourier maps. For hydroxyl groups, refine positions freely to model intramolecular interactions (e.g., O–H···N bonds) .

Twinning and Disorder : Employ the TWIN/BASF commands in SHELXL for twinned crystals. For disordered substituents, use PART/SUMP constraints .

Validation : Cross-check geometric parameters (e.g., dihedral angles between aromatic rings) against literature values .

Basic: What spectroscopic and chromatographic methods confirm the compound’s purity and structure?

Answer:

  • IR Spectroscopy : Identify functional groups like N–H (3300–3500 cm⁻¹) and O–H (broad ~3200 cm⁻¹) stretching .
  • NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.5–8.0 ppm) and pyrazole NH₂ groups (δ ~5.5 ppm) .
  • HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 70:30 to 95:5) assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How to resolve discrepancies in crystallographic data, such as conflicting dihedral angles?

Answer:
Discrepancies often arise from intramolecular interactions or crystal packing effects. Strategies include:

  • Hydrogen Bond Analysis : Compare O–H···N or N–H···O bond lengths (e.g., 1.82–2.10 Å) to determine if they stabilize specific conformations .
  • DFT Calculations : Optimize the gas-phase geometry using B3LYP/6-31G(d) and overlay with experimental structures to identify packing-induced distortions .
  • Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on dihedral angles .

Advanced: How to design experiments to evaluate antimicrobial activity of derivatives?

Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) via hydrazone formation or Suzuki coupling to enhance bioactivity .
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (0.5–128 µg/mL) .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) with MIC values to identify pharmacophores .

Basic: What purification techniques are optimal post-synthesis?

Answer:

  • Recrystallization : Use ethanol or methanol for high-purity crystals (e.g., 45–96% yield) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates pyrazole derivatives .
  • Solvent Extraction : Partition between dichloromethane and water to remove polar byproducts .

Advanced: How do substituent variations influence biological activity and crystallization?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups enhance antimicrobial activity by increasing membrane permeability .
  • Steric Effects : Bulky substituents (e.g., 4-bromophenyl) reduce crystal symmetry, leading to polymorphic forms .
  • Hydrogen Bond Donors : Hydroxyl groups promote intermolecular interactions, improving crystal stability (e.g., O–H···N chains along [201] axis) .

Advanced: How to analyze reaction mechanisms for pyrazole ring formation?

Answer:

  • Kinetic Studies : Monitor reaction progress via ¹H NMR to identify intermediates (e.g., hydrazone formation in <1 hour) .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazines to trace nitrogen incorporation into the pyrazole ring .
  • Computational Modeling : Simulate transition states (e.g., via Gaussian09) to confirm concerted cyclization pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.